2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a benzothiazole core, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of a benzene ring using a mixture of concentrated nitric and sulfuric acids.
Schiff Base Formation: The nitrophenyl group is then reacted with an aldehyde to form a Schiff base.
Thioether Formation: The benzothiazole core is then linked to the Schiff base through a thioether bond.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The benzothiazole and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and nitro derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazoles and nitrophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural features.
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: Can modulate biochemical pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE shares similarities with other benzothiazole derivatives and Schiff bases.
Uniqueness
Structural Features: The combination of a benzothiazole core, nitrophenyl group, and acetamide moiety is unique.
Functional Properties:
Properties
Molecular Formula |
C24H20N4O3S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[[6-[(3-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C24H20N4O3S2/c29-23(25-12-11-17-5-2-1-3-6-17)16-32-24-27-21-10-9-19(14-22(21)33-24)26-15-18-7-4-8-20(13-18)28(30)31/h1-10,13-15H,11-12,16H2,(H,25,29) |
InChI Key |
JPJDBUDSYSXRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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